![molecular formula C10H16N2O2 B3016077 3-(1-Butan-2-ylpyrazol-3-yl)propanoic acid CAS No. 1484444-33-8](/img/structure/B3016077.png)
3-(1-Butan-2-ylpyrazol-3-yl)propanoic acid
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Overview
Description
3-(1-Butan-2-ylpyrazol-3-yl)propanoic acid, also known as BPP-10c, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP-10c belongs to the family of pyrazole derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of 3-(1-Butan-2-ylpyrazol-3-yl)propanoic acid is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exert a number of biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1-Butan-2-ylpyrazol-3-yl)propanoic acid is its potential therapeutic applications. However, there are also some limitations associated with its use in laboratory experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 3-(1-Butan-2-ylpyrazol-3-yl)propanoic acid. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in laboratory experiments.
Synthesis Methods
The synthesis of 3-(1-Butan-2-ylpyrazol-3-yl)propanoic acid involves the reaction of 1-butan-2-ylhydrazine with 3-bromo-propanoic acid, followed by cyclization with triethyl orthoformate. The final product is obtained through the hydrolysis of the resulting ester.
Scientific Research Applications
3-(1-Butan-2-ylpyrazol-3-yl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
properties
IUPAC Name |
3-(1-butan-2-ylpyrazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-8(2)12-7-6-9(11-12)4-5-10(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZQHDMUYFDEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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